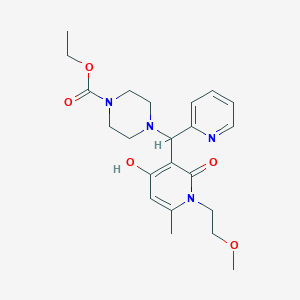

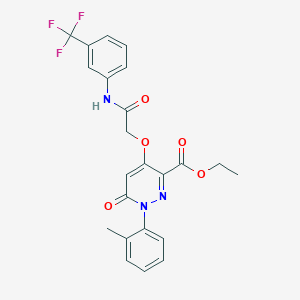

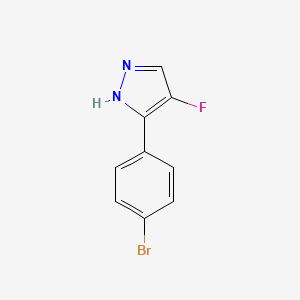

![molecular formula C7H6Br2N2OS B2372424 2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide CAS No. 2247106-40-5](/img/structure/B2372424.png)

2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide” is a chemical compound with the CAS Number: 2247106-40-5 . It has a molecular weight of 326.01 . The IUPAC name for this compound is 2-bromo-1-(imidazo[2,1-b]thiazol-5-yl)ethanone hydrobromide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrN2OS.BrH/c8-3-6(11)5-4-9-7-10(5)1-2-12-7;/h1-2,4H,3H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Palladium-Catalyzed Synthesis : Veltri et al. (2016) conducted a study on the palladium-catalyzed carbonylative synthesis of benzimidazothiazoles, which included derivatives of 2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide. They reported a selective conversion process through oxidative aminocarbonylation/heterocyclization, yielding N,N-dialkylacetamides (Veltri et al., 2016).

Synthesis of Anticancer Agents : Potikha and Brovarets (2020) proposed a new method for assembling the imidazo[2,1-b][1,3]thiazole system, based on the reaction of specific bromo ketones with 2-aminothiazoles. They explored its potential as an anticancer agent, noting its moderate ability to suppress kidney cancer cell growth (Potikha & Brovarets, 2020).

Biological and Medicinal Applications

Antimicrobial and Antitubercular Activities : Vekariya et al. (2017) synthesized imidazo[2,1-b]thiazole derivatives and tested them for antimicrobial and antimalarial activities. Their findings highlighted the compounds' effectiveness in combating bacterial infections and malaria (Vekariya et al., 2017).

Anticancer Properties : Hussein and Al-lami (2022) synthesized imidazo (2, 1-b) Thiazole derivatives and evaluated their antioxidant and anticancer activities. One of their synthesized products showed significant anti-cancer activity, particularly against kidney cancer (Hussein & Al-lami, 2022).

Aldose Reductase Inhibition : Güzeldemirci et al. (2018) explored the aldose reductase inhibitory effect of hydrazinecarbothioamides and thiazolidinones bearing an imidazo[2,1-b]Thiazole moiety. They identified compounds with significant inhibitory activity, suggesting potential applications in managing complications related to diabetes (Güzeldemirci et al., 2018).

Herbicidal and Fungicidal Applications

Herbicidal Activity : Andreani et al. (1996) synthesized a series of imidazo[2,1-b]thiazoles with various groups and tested them as herbicides. Some derivatives showed moderate post-emergence herbicidal activity (Andreani et al., 1996).

Fungicidal Properties : Joshi, Pathak, and Panwar (1980) synthesized fluorine-containing imidazo(2,1-b)-1,3,4-thiadiazole hydrobromides and evaluated their antifungal activity. These compounds showed efficacy against Fusarium roseum (Joshi et al., 1980).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2OS.BrH/c8-3-6(11)5-4-9-7-10(5)1-2-12-7;/h1-2,4H,3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTOJXQVUZQETR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(N21)C(=O)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2372347.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2372359.png)

![2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid](/img/structure/B2372360.png)

![2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2372361.png)